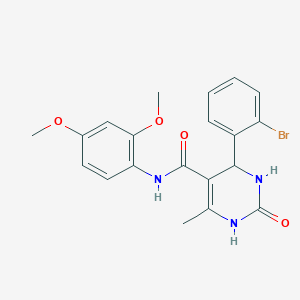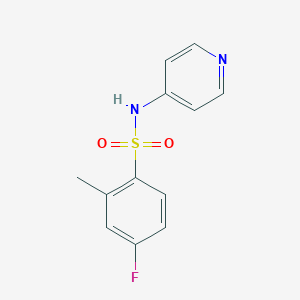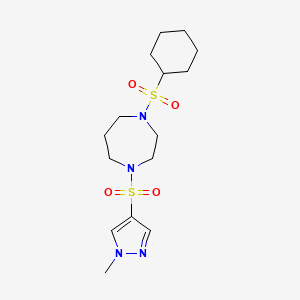
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrahydrothiophene ring, followed by the introduction of the pyrazole ring and the sulfonamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrothiophene ring and the pyrazole ring are likely to be planar, while the sulfonamide group could adopt different conformations depending on the specific conditions .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. The tetrahydrothiophene ring could undergo reactions such as oxidation or ring-opening, while the pyrazole ring could participate in reactions such as substitution or addition. The sulfonamide group could also undergo various reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the presence of polar groups such as the sulfonamide, while its stability could be influenced by the presence of the tetrahydrothiophene and pyrazole rings .科学的研究の応用
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Research on similar pyrazole and sulfonamide derivatives has shown their potential as inhibitors of human carbonic anhydrase (CA) isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These compounds exhibit inhibition potency against these enzymes with low cytotoxicity towards various cell lines, indicating their potential for treating conditions related to enzyme dysregulation. For instance, compounds with pyrazoline and sulfonamide pharmacophores demonstrated inhibition of hCA I and hCA II isoenzymes and AChE enzyme, suggesting their candidacy for developing novel inhibitors with favorable selectivity and low cytotoxicity profiles (Ozmen Ozgun et al., 2019).
Cytotoxicity and Tumor Selectivity
Studies have also explored the cytotoxic activities of pyrazoline benzene sulfonamides on tumor and non-tumor cell lines, revealing that while these compounds exhibit less tumor selectivity compared to reference compounds like 5-Fluorouracil and Melphalan, they still present a promising basis for further investigations into their use as cancer therapeutics. Specifically, certain trimethoxy derivatives showed higher selectivity towards cells originating from gingival tissue, indicating the nuanced effects of molecular substitutions on biological activity and therapeutic potential (Kucukoglu et al., 2016).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of sulfonamide derivatives have been a subject of interest, with compounds demonstrating significant activities against bacterial and fungal strains. For example, sulfonamide derivatives synthesized from Ampyrone exhibited notable antimicrobial and antioxidant properties, highlighting the versatility of sulfonamide-based compounds in addressing a range of pathological conditions, from infections to oxidative stress-related diseases (Badgujar et al., 2018).
Molecular Docking and Theoretical Studies
Further research into sulfonamide derivatives includes molecular docking and density functional theory (DFT) calculations to understand their interactions with biological targets. These studies are crucial for designing compounds with enhanced specificity and efficacy, paving the way for the development of novel therapeutics with optimized pharmacological profiles. Theoretical studies provide insights into the molecular basis of sulfonamide compounds' biological activities, facilitating the rational design of new molecules with desired biological properties (Fahim & Shalaby, 2019).
Safety And Hazards
将来の方向性
The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and biological activity. Additionally, it could be interesting to explore its potential applications in areas such as medicinal chemistry or material science .
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(1-phenylethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-12(15-7-5-4-6-8-15)19-26(23,24)17-13(2)18-20(14(17)3)16-9-10-25(21,22)11-16/h4-8,12,16,19H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIDCAUWGBXFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2450555.png)
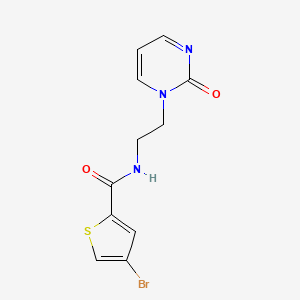
![5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2450557.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide](/img/structure/B2450563.png)
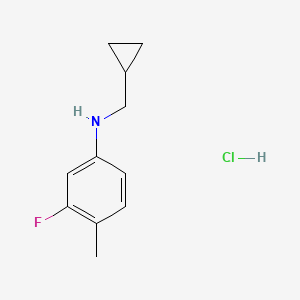
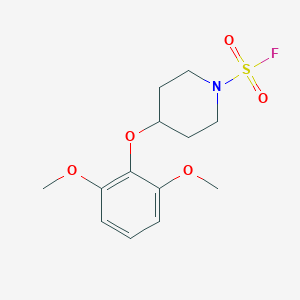
![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2450568.png)
![N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2450570.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2450571.png)
![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2450573.png)
